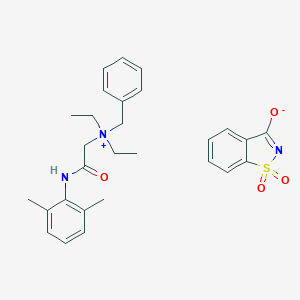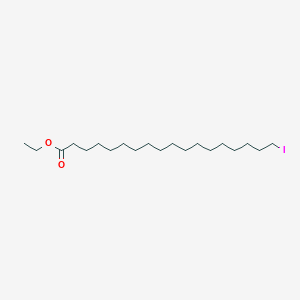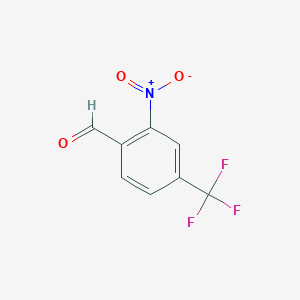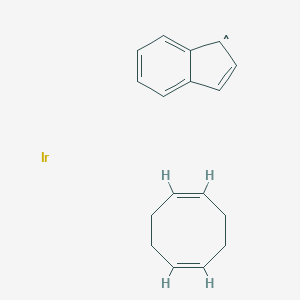
(1,5-Cyclooctadiene)-eta5-indenyl)iridium(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1,5-Cyclooctadiene)-eta5-indenyl)iridium(I)” is a complex that is widely used as a precursor to other iridium complexes . These complexes find application in homogeneous catalysis like carbonylation, hydrosilylation, hydrofomylation, asymmetric allylic substitutions, metathesis, and chiral catalysis reactions .
Chemical Reactions Analysis
“(1,5-Cyclooctadiene)-eta5-indenyl)iridium(I)” is known to be involved in various chemical reactions. It is used as a catalyst for C-H activation/borylation . More detailed information about its involvement in chemical reactions is not available in the resources.Physical And Chemical Properties Analysis
“(1,5-Cyclooctadiene)-eta5-indenyl)iridium(I)” is a solid under standard conditions . It has a molecular weight of 414.54 . The compound has a melting point of 126-131 °C .Applications De Recherche Scientifique
Homogeneous Catalysis
1,5-cyclooctadiene(H5-indenyl)iridium (I): is widely used in homogeneous catalysis. It serves as a precursor to other iridium complexes that catalyze a variety of reactions, including carbonylation , hydrosilylation , hydroformylation , asymmetric allylic substitutions , metathesis , and chiral catalysis . These reactions are fundamental in creating complex molecules for pharmaceuticals, agrochemicals, and materials science.
C-H Activation/Borylation
The compound is particularly effective in C-H activation/borylation reactions. This process is crucial for the functionalization of hydrocarbons, allowing the direct conversion of inert C-H bonds into more reactive functional groups. This application is significant in the synthesis of fine chemicals and pharmaceutical intermediates .
Synthesis of Arylboron Compounds
Arylboron compounds are important building blocks in organic synthesis due to their intriguing properties1,5-cyclooctadiene(H5-indenyl)iridium (I) facilitates the direct synthesis of arylboron compounds from aromatic hydrocarbons and boranes under “solventless” conditions, which is a more environmentally friendly approach .
Material Science
In material science, this iridium complex is used in the deposition of thin films by chemical vapor deposition (CVD). These thin films are essential for various applications, including electronics, protective coatings, and sensor technologies .
Pharmaceutical Research
In pharmaceutical research, 1,5-cyclooctadiene(H5-indenyl)iridium (I) is employed in the synthesis of complex molecules. Its ability to catalyze reactions with high precision and under mild conditions makes it an invaluable tool for developing new drugs and studying biological systems .
Green Chemistry
The compound supports the principles of green chemistry by enabling reactions to proceed at lower temperatures and pressures, reducing the need for hazardous solvents, and improving overall reaction efficiency. This aligns with the global effort to make chemical processes more sustainable .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1,5-Cyclooctadiene(H5-indenyl)iridium (I) is the C-H bond in organic molecules . The compound acts as a catalyst in the activation of these bonds, facilitating their transformation into other functional groups .
Mode of Action
1,5-Cyclooctadiene(H5-indenyl)iridium (I) interacts with its targets through a process known as C-H activation . This involves the cleavage of a C-H bond and the formation of a new bond with the iridium center of the catalyst . The resulting organometallic complex can then undergo further reactions to form new functional groups .
Biochemical Pathways
The primary biochemical pathway affected by 1,5-Cyclooctadiene(H5-indenyl)iridium (I) is the borylation of aromatic hydrocarbons . This pathway involves the conversion of a C-H bond into a C-B bond, which can be further functionalized into a wide range of other groups . The compound’s action on this pathway allows for the direct synthesis of arylboron compounds from aromatic hydrocarbons .
Pharmacokinetics
Its effectiveness can be influenced by factors such as concentration, temperature, and the presence of other substances in the reaction mixture .
Result of Action
The action of 1,5-Cyclooctadiene(H5-indenyl)iridium (I) results in the formation of arylboron compounds from aromatic hydrocarbons . These compounds are valuable intermediates in organic synthesis, and their production via C-H activation/borylation represents a significant advancement in the field .
Action Environment
The action of 1,5-Cyclooctadiene(H5-indenyl)iridium (I) can be influenced by various environmental factors. For instance, the reaction is typically carried out under “solventless” conditions, which can enhance the selectivity and efficiency of the process . Additionally, the stability of the catalyst can be affected by factors such as temperature and the presence of moisture .
Propriétés
InChI |
InChI=1S/C9H7.C8H12.Ir/c1-2-5-9-7-3-6-8(9)4-1;1-2-4-6-8-7-5-3-1;/h1-7H;1-2,7-8H,3-6H2;/b;2-1-,8-7-; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWHBOFZCLHZHQ-GHDUESPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C1=CC=C2[CH]C=CC2=C1.[Ir] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C1=CC=C2C(=C1)C=C[CH]2.[Ir] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Ir |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-cyclooctadiene(H5-indenyl)iridium (I) | |
Q & A
Q1: What is the molecular formula and weight of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I)?
A1: The molecular formula of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) is C17H19Ir, and its molecular weight is 413.53 g/mol.
Q2: What spectroscopic data is available for characterizing (1,5-Cyclooctadiene)(η5-indenyl)iridium(I)?
A2: (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) can be characterized using various spectroscopic techniques, including:
- NMR Spectroscopy (1H and 13C): Provides information about the compound's structure and dynamics in solution. []
- IR Spectroscopy: Useful for identifying characteristic functional groups and metal-ligand vibrations. [, ]
- X-ray Crystallography: Offers detailed insights into the compound's solid-state structure, bond lengths, and angles. [, , , ]
Q3: What are the main catalytic applications of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) and its derivatives?
A3: (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) complexes, often used as precursors, demonstrate catalytic activity in various reactions:
- Hydrogenation: Notably effective in the hydrogenation of alkenes, ketones, and imines. [, , , , , ]
- C-H Activation: Exhibits potential for activating C-H bonds in organic molecules, enabling further functionalization. [, ]
- Hydroamination: Catalyzes the intramolecular hydroamination of alkenes with amines, offering a route to nitrogen-containing heterocycles. [, ]
Q4: How do the ancillary ligands influence the catalytic activity of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) complexes?
A4: Modifying the ligands attached to the iridium center significantly impacts the catalytic activity and selectivity of these complexes.
- Steric Effects: Bulky ligands can influence substrate binding and reaction pathways. [, , ]
- Electronic Effects: Electron-donating or -withdrawing groups on the ligands can modulate the electron density at the metal center, affecting its reactivity. [, , ]
Q5: What is known about the mechanism of hydrogenation reactions catalyzed by (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) complexes?
A5: While specific mechanisms depend on the substrate and reaction conditions, a general pathway involves:
Q6: How stable is (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) under various conditions?
A6: The stability of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) can vary depending on:
- Atmosphere: It is generally handled under inert atmospheres (nitrogen or argon) to prevent decomposition. []
- Temperature: Sensitivity to elevated temperatures, with decomposition observed upon heating. [, ]
- Solvent: Solubility and stability can be influenced by the choice of solvent. [, , ]
Q7: Have computational methods been employed to study (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) and its reactivity?
A7: Yes, computational studies using Density Functional Theory (DFT) calculations have been instrumental in:
- Understanding electronic structure: Provides insights into the bonding and electronic properties of the complex. [, ]
- Investigating reaction mechanisms: Aids in elucidating reaction pathways and identifying key intermediates. [, ]
- Predicting reactivity: Computational models can guide the design of new catalysts with improved activity and selectivity. []
Q8: Are there specific SHE considerations associated with (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) and its use?
A8: As with many organometallic compounds, handling (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) requires adherence to SHE guidelines:
Q9: Are there alternative catalysts or systems that can perform similar transformations as (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) complexes?
A9: Yes, alternative catalysts exist for various transformations, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B33792.png)

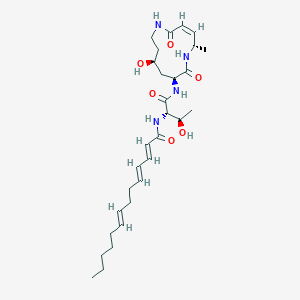
![(2R,3S,4R,5S,6R)-4-amino-2-[(2R,3S,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B33797.png)
